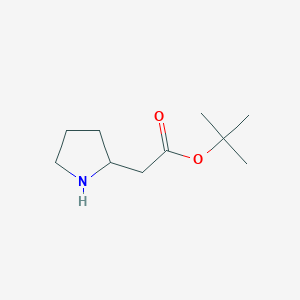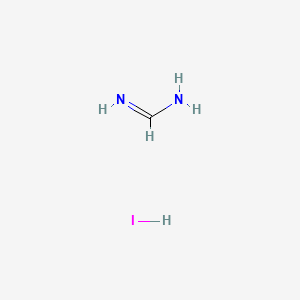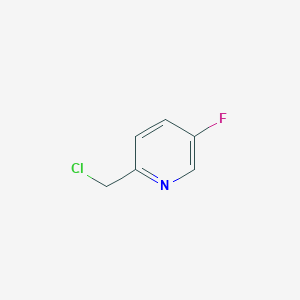
3-t-Butyl-5-hydroxybenzoic acid
Overview
Description
3-t-Butyl-5-hydroxybenzoic acid is a metabolite of butylated hydroxytoluene . It’s also known as 3,5-Di-tert-butyl-4-hydroxybenzoic acid .
Synthesis Analysis
The synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid involves several stages. The first stage involves the reaction of 2,6-di-tert-butylphenol with sodium methylate in methanol at 180°C for 2 hours . The second stage involves the reaction with carbon dioxide at 200°C under 4413.43 Torr for 2 hours . The third stage involves the reaction with sulfuric acid in water, adjusting the pH to 3.8 .Molecular Structure Analysis
The molecular structure of 3-t-Butyl-5-hydroxybenzoic acid is similar to other hydroxybenzoic acids, which are aromatic carboxylic acids that contain a typical C6 ± C1 carbon skeleton structure .Scientific Research Applications
Pharmaceutical Applications
3-t-Butyl-5-hydroxybenzoic acid: is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of more complex compounds . Its derivatives are explored for their potential as dual COX-2 and 5-LOX inhibitors, which are important targets for anti-inflammatory drugs . The compound’s structure is conducive to modifications that can enhance its biological activity and selectivity towards these enzymes.
Cosmetics Industry
In cosmetics, 3-t-Butyl-5-hydroxybenzoic acid derivatives are investigated for their antioxidant properties . These antioxidants are crucial in skincare products to protect the skin from oxidative stress caused by environmental factors like UV radiation and pollution.
Food Industry
This compound serves as a reference material for food and beverage testing, ensuring the quality and safety of products . It is also a metabolite of butylated hydroxytoluene (BHT), a common antioxidant used to prevent food spoilage .
Agriculture
In agriculture, 3-t-Butyl-5-hydroxybenzoic acid is involved in the synthesis of antistress agents . These agents can help in the development of stress-resistant crop varieties, contributing to increased agricultural productivity.
Environmental Science
The compound is a metabolite of BHT, which is used in environmental science to study the degradation products of common antioxidants in the ecosystem . Understanding these metabolites helps in assessing the environmental impact of various chemicals.
Materials Science
3-t-Butyl-5-hydroxybenzoic acid: is used in materials science for the development of UV light absorbers in macromolecular materials such as polypropylene . It enhances the durability and longevity of materials exposed to UV radiation.
Chemical Synthesis
The compound is a key intermediate in the synthesis of various chemical agents, including those used in medicinal chemistry and agricultural chemicals . Its role in chemical synthesis is pivotal due to its reactive carboxyl group, which allows for further functionalization.
Analytical Chemistry
In analytical chemistry, 3-t-Butyl-5-hydroxybenzoic acid is used as a standard for calibrating instruments and verifying the accuracy of analytical methods . It ensures the reliability of analytical results in research and quality control laboratories.
Safety and Hazards
Future Directions
The future directions of 3-t-Butyl-5-hydroxybenzoic acid research could involve further investigation into its polymorphism, preferential packing arrangements, and the stability of its experimental forms . It could also involve further exploration of its potential uses in various industries, given its chemical stability and potential health benefits .
Mechanism of Action
Target of Action
It is known that this compound is a metabolite of butylated hydroxytoluene
Mode of Action
It is known to participate in suzuki–miyaura coupling reactions, which are widely-applied transition metal catalysed carbon–carbon bond forming reactions . This process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It is known that hydroxybenzoic acids, a group to which 3-t-butyl-5-hydroxybenzoic acid belongs, are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .
Result of Action
It is known that this compound is used in the synthesis of antistress agents , suggesting that it may have potential therapeutic effects.
properties
IUPAC Name |
3-tert-butyl-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6,12H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLRVPQXNHUNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618227 | |
| Record name | 3-tert-Butyl-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-t-Butyl-5-hydroxybenzoic acid | |
CAS RN |
49843-49-4 | |
| Record name | 3-tert-Butyl-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


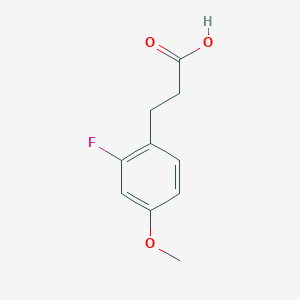
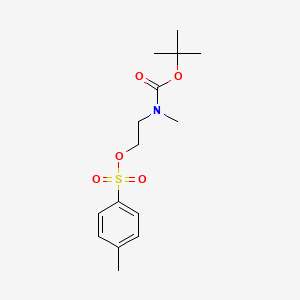
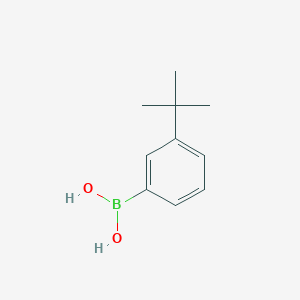
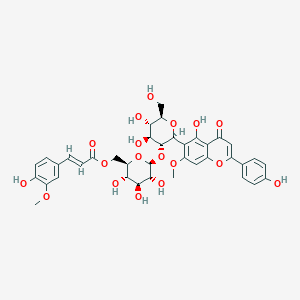
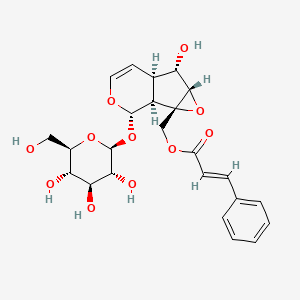
![1H-Imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1342909.png)
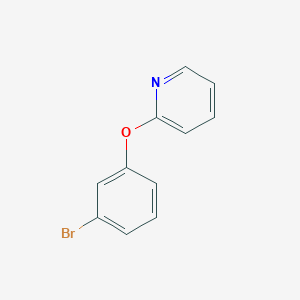
![6-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1342915.png)
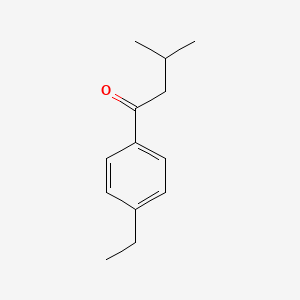
![tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1342923.png)
